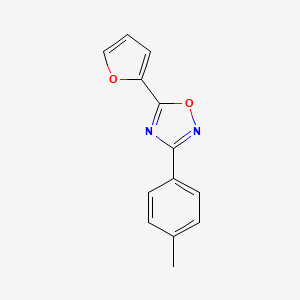

5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Description

5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 4-methylphenyl group and at position 5 with a furan-2-yl moiety. The 1,2,4-oxadiazole scaffold is widely studied due to its stability, synthetic versatility, and applications in medicinal chemistry and materials science .

Structure

3D Structure

Properties

IUPAC Name |

5-(furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c1-9-4-6-10(7-5-9)12-14-13(17-15-12)11-3-2-8-16-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXURVXTYOJCSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Hydrazides with Carboxylic Acid Derivatives

This method involves the reaction of furan-2-carboxylic acid hydrazide with 4-methylbenzoyl chloride derivatives under dehydrating conditions. A representative procedure from involves refluxing furan-2-carboxylic acid hydrazide (1.26 g, 0.01 mol) with carbon disulfide (1.2 mL, 0.02 mol) in ethanol (100 mL) and sodium hydroxide (0.4 g) for 12 hours. Acidification with acetic acid yields 5-furan-2-yloxadiazole-2-thiol, a precursor for further functionalization.

Reaction Conditions:

Condensation of Amidoximes with Acyl Chlorides

An alternative route from utilizes amidoximes and acyl chlorides. For example, 4-methylbenzamidoxime reacts with furan-2-carbonyl chloride in dichloromethane at room temperature, followed by cyclization using triphenylphosphine and carbon tetrachloride. This method avoids prolonged heating and achieves yields up to 72%.

Reaction Conditions:

-

Solvent: Dichloromethane

-

Catalyst: Triphenylphosphine

-

Temperature: Ambient (~25°C)

-

Time: 6 hours

Reaction Optimization and Yield Enhancement

Solvent Effects

Polar aprotic solvents like DMF and DMSO enhance cyclization rates but may degrade heat-sensitive intermediates. Ethanol and dichloromethane balance reactivity and stability, as shown below:

Catalytic Additives

Adding catalytic bases (e.g., triethylamine) or Lewis acids (e.g., ZnCl₂) accelerates cyclization. Triethylamine (10 mol%) in ethanol increases yield to 63% by neutralizing HCl byproducts.

Purification and Characterization

Recrystallization Techniques

Crude products are purified via recrystallization:

Spectroscopic Validation

1H-NMR (400 MHz, CDCl₃):

-

δ 7.65–7.63 (m, 2H, Ar-H), 7.25–7.23 (m, 2H, Ar-H), 6.85–6.83 (m, 1H, furyl-H), 6.50–6.48 (m, 2H, furyl-H), 2.40 (s, 3H, CH₃).

IR (KBr, cm⁻¹):

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring, particularly at the para position relative to the methyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including 5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole. Research indicates that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various human cancer cell lines. For instance, derivatives linked to 5-fluorouracil have shown enhanced anticancer activity compared to standard treatments, suggesting that the incorporation of oxadiazole enhances efficacy while potentially reducing toxicity .

Antimicrobial Properties

Oxadiazole derivatives are recognized for their antimicrobial properties. The compound has demonstrated activity against a range of pathogens, including bacteria and fungi. This feature makes it a candidate for developing new antimicrobial agents to combat resistant strains .

Anti-inflammatory and Analgesic Effects

Research has also pointed to the anti-inflammatory and analgesic properties of oxadiazole derivatives. These compounds may serve as potential therapeutic agents for conditions characterized by inflammation and pain .

Agricultural Applications

Pesticidal Activity

The unique structure of 5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole allows it to function as a pesticide. Studies have shown that similar oxadiazole compounds exhibit insecticidal properties, making them suitable candidates for agricultural applications aimed at pest control .

Material Science

Fluorescent Materials

The furan ring in the structure of 5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole contributes to its potential use in developing fluorescent materials. Such materials can be utilized in various applications including sensors and light-emitting devices .

Heat-resistant Polymers

Due to the thermal stability of oxadiazole derivatives, they are being explored for use in heat-resistant polymers. This application is particularly relevant in industries where materials are exposed to high temperatures .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole varies depending on its application:

Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or interfere with microbial DNA replication.

Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific cellular pathways and proteins.

Electronic Properties: The compound’s electronic properties are influenced by the conjugation of the furan and oxadiazole rings, which can facilitate electron transport in materials applications.

Comparison with Similar Compounds

Key Observations :

- Bulky or planar substituents (e.g., isoquinolin-3-yl in Compound 13) increase melting points due to enhanced intermolecular interactions .

- Electron-withdrawing groups (e.g., cyano in Compound 2) may improve solubility in polar solvents compared to the target’s methylphenyl group.

- The furan-2-yl group at position 5 is common in bioactive compounds but absent in high-energy materials, which typically require nitro groups (e.g., ) .

Biological Activity

The compound 5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole belongs to a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific oxadiazole derivative, drawing on recent research findings and case studies.

Chemical Structure

The molecular structure of 5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has demonstrated significant cytotoxic effects against various cancer cell lines.

Case Studies

-

Cytotoxicity Assays : In vitro assays using the MTT method revealed that 5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole exhibited notable cytotoxicity against the following cancer cell lines:

- MCF-7 (breast cancer)

- HCT-116 (colorectal carcinoma)

- HeLa (cervical adenocarcinoma)

- Mechanism of Action : The mechanism underlying the anticancer activity was investigated through flow cytometry and molecular docking studies. The compound was found to induce apoptosis in cancer cells via upregulation of pro-apoptotic proteins such as p53 and caspase-3 cleavage .

Antimicrobial Activity

Apart from anticancer properties, 5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole has shown promising antimicrobial activity.

Antibacterial and Antifungal Studies

Research indicated that this compound exhibits selective antibacterial properties against Gram-positive and Gram-negative bacteria. In vitro tests demonstrated effective inhibition of bacterial growth at low concentrations, with minimal cytotoxicity to human cells .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is significantly influenced by their chemical structure. Modifications in the substituents on the phenyl ring have been correlated with changes in potency. For instance:

- Electron-withdrawing groups enhance activity.

- The presence of furan moieties contributes positively to the overall biological profile .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 5-(Furan-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole, and how do reaction conditions impact yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions using trifluoroacetic acid (CF₃COOH) in acetonitrile, which achieves high yields (up to 97%) by activating amidoxime intermediates . Alternative methods include continuous microreactor sequences for multistep synthesis, enabling rapid purification via HPLC to isolate the oxadiazole core . For boron-complexed derivatives, NaH or Cs₂CO₃ in mineral oil facilitates quinuclidine-methyl group incorporation, though yields vary (31–90%) depending on substituents .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

- Methodological Answer : ¹H and ¹³C NMR are critical for verifying the furan-2-yl and 4-methylphenyl substituents. For example:

- Furan protons : Peaks at δ 6.3–7.4 ppm (¹H NMR) confirm the furan ring .

- Methyl group : A singlet at δ 2.3–2.5 ppm (¹H NMR) corresponds to the 4-methylphenyl group .

- Oxadiazole carbons : ¹³C NMR signals at 165–170 ppm confirm the 1,2,4-oxadiazole core .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Methodological Answer : Caspase-based apoptosis assays (e.g., T47D breast cancer cell lines) are effective for evaluating anticancer potential. Flow cytometry can assess cell cycle arrest (e.g., G₁ phase) and apoptosis induction . For enzyme inhibition, IC₅₀ determination via fluorescence-based assays (e.g., targeting IGF II receptor binding protein TIP47) is suitable .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR or IR data may arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : To confirm proton-proton and carbon-proton correlations .

- X-ray crystallography : Single-crystal analysis resolves ambiguities in bond lengths and angles (e.g., 5-(4-methylphenyl)-1,3,4-oxadiazole derivatives) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity .

Q. What substituent modifications enhance the compound’s biological activity?

- Structure-Activity Relationship (SAR) Insights :

- 5-position : Substituted five-membered heterocycles (e.g., 3-chlorothiophen-2-yl) improve apoptosis-inducing activity .

- 3-position : Pyridyl groups enhance target binding (e.g., α7 nicotinic receptor activation) compared to phenyl groups .

- Electron-withdrawing groups : Trifluoromethyl (CF₃) at the 3-position increases metabolic stability and target affinity .

Q. What computational methods predict molecular interactions with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock/Vina) : Predicts binding to TIP47 (ΔG = −19.10 kcal/mol for analogs) .

- DFT calculations (Gaussian 03) : Models detonation performance for energetic materials by analyzing bond dissociation energies .

- Pharmacophore modeling : Identifies critical hydrogen-bonding and hydrophobic interactions for kinase inhibition .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.